molecular formula C9H12N2 B1357851 1,2,3,4-Tetrahydroisoquinolin-8-amine CAS No. 924633-49-8

1,2,3,4-Tetrahydroisoquinolin-8-amine

Cat. No. B1357851
M. Wt: 148.2 g/mol
InChI Key: GIIQUGGTGRRQEN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-amine is a secondary amine with the chemical formula C9H12N2 . It is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-8-amine is represented by the InChI code 1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2 . This compound is part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction was first described by Pictet and Spengler in the year 1911 .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinolin-8-amine has a molecular weight of 148.21 .

Scientific Research Applications

Endogenous Amines and Parkinsonism

1,2,3,4-Tetrahydroisoquinoline has been identified as an endogenous amine in rat and mouse brains. Research suggests that these amines might be involved in inducing parkinsonism, a condition that resembles Parkinson's disease. This discovery underscores the compound's potential role in the pathogenesis of parkinsonian disorders (Kohno, Ohta, & Hirobe, 1986) (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).

Chemical Transformations in Organic Synthesis

The compound is utilized in various chemical transformations. For instance, it undergoes redox-neutral annulations with different compounds, involving dual C–H bond functionalization. This process is crucial in the creation of complex organic molecules, potentially useful in pharmaceuticals and materials science (Zhu & Seidel, 2017) (Paul, Chandak, Ma, & Seidel, 2020) (Zhu, Chandak, & Seidel, 2018).

Pharmacological Evaluation

In pharmacological research, derivatives of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their potential antidepressant action and dopaminomimetic properties. These studies provide insights into the structure-activity relationships critical for antidepressant activity (Zára-Kaczián, György, Deák, Seregi, & Dóda, 1986).

Synthetic Strategies in Chemistry

The compound has been a subject in the developmentof novel synthetic methodologies. Researchers have explored efficient ways to create derivatives of 1,2,3,4-tetrahydroisoquinoline, which are significant in the synthesis of natural products and pharmaceuticals. This includes methods like chiral phosphoric acid catalysis and asymmetric hydrogenation, which are crucial for producing optically active compounds (Chen, Wang, & Sun, 2013) (Iimuro, Yamaji, Kandula, Nagano, Kita, & Mashima, 2013).

Building Blocks for CNS Drug Candidates

1,2,3,4-Tetrahydroisoquinoline derivatives are also explored as building blocks in synthesizing potential central nervous system (CNS) drug candidates. This highlights the compound's versatility and importance in medicinal chemistry (Hargitai, Nagy, Halász, Simig, & Volk, 2018).

Neurotoxicity and Neuroprotection

Interestingly, 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for both their neurotoxic and neuroprotective properties. This dual aspect is essential in understanding the compound's role in neurological conditions and its therapeutic potential (Peana, Bassareo, & Acquas, 2019).

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinolin-8-amine includes hazard statements such as H302, H315, H318, H335, and precautionary statements such as P261, P305+P351+P338 .

Future Directions

Due to the diverse biological activities of 1,2,3,4-Tetrahydroisoquinolin-8-amine against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQUGGTGRRQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608354
Record name 1,2,3,4-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-8-amine

CAS RN

924633-49-8
Record name 1,2,3,4-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-lower alkyl-5,6,7, or 8-nitroisoquinolinium salt can be catalytically hydrogenated directly to a 2-lower alkyl-5,6,7 or 8-amino-1,2,3,4-tetrahydroisquinoline. The hydrogenation can be readily effected by use of a platinum oxide catalyst in methanol and a hydrogen pressure of about 25 to 100 psi. The hydrogenation proceeds at room temperature. After filtering to remove the catalyst, the filtrate can be worked up to obtain the 2-lower alkyl-5,6,7 or 8-amino-1,2,3,4-tetrahydroisoquinoline.
[Compound]
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2-lower alkyl-5,6,7
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8-nitroisoquinolinium
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2-lower alkyl-5,6,7
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JM Espejo-Román, B Rubio-Ruiz… - European Journal of …, 2023 - Elsevier
Hyaluronic acid (HA) plays a crucial role in tumor growth and invasion through its interaction with cluster of differentiation 44 (CD44), a non-kinase transmembrane glycoprotein, among …
Number of citations: 0 www.sciencedirect.com
LK Liu, BC Finzel - Journal of medicinal chemistry, 2014 - ACS Publications
Selective inhibitors of hyaluronan (HA) binding to the cell surface receptor CD44 will have value as probes of CD44-mediated signaling and have potential as therapeutic agents in …
Number of citations: 53 pubs.acs.org
MR Kilbourn - Biomedicines, 2021 - mdpi.com
The applications of positron emission tomography (PET) imaging to study brain biochemistry, and in particular the aspects of dopamine neurotransmission, have grown significantly over …
Number of citations: 11 www.mdpi.com
ST Ulu - Luminescence, 2012 - Wiley Online Library
A sensitive, simple and rapid spectrofluorimetric method was developed for the determination of nomifensine in human plasma and urine. The present method was based on the …
C Wang - 2018 - researchprofiles.canberra.edu.au
Chiral drugs are non-superimposable mirror images of the same molecule, and hence, different enantiomers originate. Enantiomers have the same physical and chemical properties but …
Number of citations: 0 researchprofiles.canberra.edu.au
RJ Baldessarini, RJ Baldessarini - … Basis of Treatments for Major Mental …, 2013 - Springer
The complex title of this chapter reflects several basic points about this important class of medicines. They are now the most widely used psychotropic drugs, and even more in general …
Number of citations: 1 link.springer.com
S Johnson - … in Psychiatry: Pharmacologic Basis of Treatments …, 2012 - books.google.com
Background The complex title of this chapter reflects several basic points about this important class of medicines. They are now the most widely used psychotropic drugs, and even more …
Number of citations: 2 books.google.com
D Felice, OF O'Leary, JF Cryan, TG Dinan… - Neuroscience & …, 2015 - Elsevier
“I had to wait 110 years to become famous. I wanted to enjoy it as long as possible.”, Jeanne Louise Calment (1875–1997). This review summarizes current knowledge of the effects of …
Number of citations: 24 www.sciencedirect.com
A Astrup, S Madsbad, TM Larsen - The Lancet, 2009 - thelancet.com
Currently available antiobesity drugs produce weight loss, above that of diet and placebo, of 2· 5–4· 7 kg over 6–12 months, and adverse gastrointestinal, haemodynamic, and CNS …
Number of citations: 1 www.thelancet.com
MR Kilbourn - 2021 - s Note: MDPI stays neutral with …
Number of citations: 2

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